molecular formula C26H23ClFN3O2S B3013582 2-((3-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115332-24-5

2-((3-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B3013582
CAS No.: 1115332-24-5
M. Wt: 496
InChI Key: DWWPKFRNLJERMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23ClFN3O2S and its molecular weight is 496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies focus on the antimicrobial properties of compounds related to 2-((3-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide. One study synthesizes fluoroquinolone-based 4-thiazolidinones, demonstrating their antifungal and antibacterial activities (Patel & Patel, 2010). Another research integrates quinazolinone and 4-thiazolidinone, showing potent antibacterial and antifungal activities (Desai, Dodiya & Shihora, 2011).

Cancer Research

A significant area of research involves the potential use of quinazoline derivatives in cancer treatment. For example, a quinazolinone-based derivative has been studied for its inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, showing potent cytotoxic activity against various human cancer cell lines (Riadi et al., 2021). Additionally, compounds synthesized from similar quinazolinone derivatives have shown anti-inflammatory and analgesic properties, further highlighting their potential therapeutic applications (Farag et al., 2012).

Structural and Chemical Studies

Several studies have also been conducted on the synthesis, characterization, and structural studies of quinazolinone derivatives. These include the synthesis and antimicrobial evaluation of new quinazolinone analogs (Rajasekaran, Rajamanickam & Darlinquine, 2013) and structural studies of 3-chloro-N-(8'-quinolyl)×benzo[b]thiophene-2-carboxamide (Abbasi et al., 2011).

Antitubercular Activity

There is also research on the antitubercular properties of quinazoline derivatives. For instance, some synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have shown promising antitubercular agents against Mycobacterium tuberculosis (Marvadi et al., 2020).

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O2S/c1-3-30(4-2)24(32)18-8-13-22-23(15-18)29-26(34-16-17-6-5-7-19(27)14-17)31(25(22)33)21-11-9-20(28)10-12-21/h5-15H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWPKFRNLJERMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.